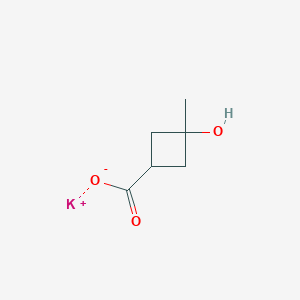

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt

Description

trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid potassium salt is a cyclobutane-derived carboxylic acid salt characterized by a hydroxyl (-OH) and methyl (-CH₃) group at the 3-position of the cyclobutane ring in a trans configuration. The potassium counterion enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals, agrochemicals, or polymer synthesis. Cyclobutane derivatives are less strained than smaller cyclic systems (e.g., cyclopropanes), which may improve thermal stability and reactivity profiles compared to more strained analogs .

Properties

IUPAC Name |

potassium;3-hydroxy-3-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.K/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCJVRHQYABSIO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)[O-])O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclobutanone with potassium hydroxide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the formation of the potassium salt as the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylate group can be reduced to form alcohols or other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt serves as a crucial building block in organic synthesis. Its structural features enable the formation of more complex molecules through various chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: The carboxylate group can be reduced to yield alcohols or other derivatives.

- Substitution Reactions: The compound can undergo nucleophilic substitution where the hydroxyl group is replaced by other functional groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Studies

In biological research, this compound has been utilized in studies examining enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable for exploring biochemical mechanisms. Notably, research has indicated its potential role in modulating enzyme activity, which could lead to insights into metabolic regulation .

Medicinal Applications

Ongoing research is investigating the therapeutic effects of this compound in drug development. Preliminary studies suggest that it may exhibit antimicrobial properties and could play a role in treating infections caused by resistant bacteria. The compound's effectiveness against various pathogens highlights its potential as a candidate for new antibiotic therapies .

Case Studies

Several studies have highlighted the applications of this compound:

- Antimicrobial Activity: In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria, suggesting its potential use in developing new antibiotics .

- Enzyme Interaction Studies: Research has shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, providing insights into its role in biochemistry .

Mechanism of Action

The mechanism by which trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

The physicochemical and biological properties of cyclobutane carboxylic acid derivatives are highly influenced by substituent groups. Key structural analogs include:

Key Findings :

- Trifluoromethyl substitution (similarity score 0.95) introduces significant lipophilicity, which may improve membrane permeability but reduce water solubility .

- Sodium vs. potassium salts: Sodium salts (e.g., 3-Methyl-2-oxobutanoic acid sodium salt) generally exhibit lower solubility in organic solvents compared to potassium salts, as seen in commercial reagent data .

Salts with Different Counterions

Counterions critically influence solubility and biological compatibility:

- Potassium salts (e.g., potassium sorbate) are widely used in food and pharmaceuticals due to superior aqueous solubility and low toxicity .

- Ammonium salts (e.g., trans-(±)-3-methylenecyclopropane-1,2-dicarboxylic acid ammonium salts) are less common in industrial applications due to volatility and pH sensitivity .

- Sodium salts (e.g., 3-Methyl-2-oxobutanoic acid sodium salt) are cost-effective but may form precipitates in high-ionic-strength solutions .

Cyclic System Variations

- Cyclopropane analogs (e.g., trans-(±)-3-methylenecyclopropane-1,2-dicarboxylic acid) exhibit higher ring strain, leading to greater reactivity but lower thermal stability .

- Cyclohexane derivatives (e.g., methyl 2-oxocyclohexanecarboxylate) lack the steric constraints of cyclobutanes, enabling conformational flexibility but reducing stereochemical control .

Biological Activity

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt (CAS Number: 2227199-07-5) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical formula:

- Molecular Formula : C6H10O3K

- Molecular Weight : 178.24 g/mol

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Indoleamine 2,3-dioxygenase (IDO) :

- Anti-inflammatory Properties :

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Autoimmune Diseases :

- Cancer Research :

Q & A

[Basic] What are the recommended synthetic routes for preparing trans-3-hydroxy-3-methylcyclobutanecarboxylic acid potassium salt with high purity?

Methodological Answer:

The synthesis typically involves neutralization of the carboxylic acid precursor with potassium hydroxide or potassium carbonate in aqueous or alcoholic solvents. Key steps include:

- Precursor purification : Recrystallize the free acid (e.g., trans-3-hydroxy-3-methylcyclobutanecarboxylic acid) to remove impurities before salt formation.

- Stoichiometric control : Use molar equivalents of potassium hydroxide (KOH) or carbonate (K₂CO₃) to ensure complete neutralization. Monitor pH to confirm endpoint (pH ~10–12).

- Crystallization : Evaporate solvent under reduced pressure, and recrystallize the salt from a polar solvent (e.g., ethanol/water mixture) to enhance purity .

Common Pitfalls : Incomplete neutralization or solvent residues can lead to hygroscopicity or reduced stability. Validate purity via NMR and elemental analysis.

[Basic] How can researchers characterize the structural and thermal stability of this potassium salt?

Methodological Answer:

Combine spectroscopic, thermal, and crystallographic techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the trans configuration of the cyclobutane ring and absence of free acid protons.

- FTIR : Validate carboxylate (COO⁻) stretching vibrations (~1550–1650 cm⁻¹) and hydroxyl group presence.

- Thermal Analysis :

- XRD : Determine crystalline structure and compare with computational models (e.g., density functional theory).

[Basic] What experimental factors influence the aqueous solubility and stability of this compound?

Methodological Answer:

Key factors include pH, temperature, and counterion interactions:

- pH-Dependent Solubility : Conduct solubility studies across pH 2–12. Carboxylate salts typically exhibit higher solubility in alkaline conditions.

- Temperature Effects : Use dynamic light scattering (DLS) to monitor aggregation at elevated temperatures (e.g., 25–90°C).

- Ionic Strength : Evaluate solubility in buffered solutions (e.g., PBS) to simulate physiological conditions. Structural analogs (e.g., potassium salts of amino acids) show reduced solubility at high ionic strength due to "salting-out" effects .

[Advanced] How can trace impurities (e.g., residual solvents or free acid) be quantified in synthesized batches?

Methodological Answer:

Employ hyphenated analytical techniques:

- HPLC-MS : Use a C18 column with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) to separate and quantify impurities. Compare retention times with standards.

- Karl Fischer Titration : Quantify residual water content, which may affect hygroscopicity.

- Ion Chromatography : Detect free potassium ions or unreacted precursors.

Data Interpretation : Batch-to-batch variations in salt content and impurities are common; rigorous QC protocols (e.g., peptide synthesis guidelines in ) can minimize variability .

[Advanced] How should researchers address contradictions in thermodynamic data (e.g., enthalpy of dissolution vs. computational predictions)?

Methodological Answer:

- Cross-Validation : Replicate experiments using calorimetry (e.g., isothermal titration calorimetry) and computational methods (e.g., COSMO-RS simulations).

- Error Analysis : Identify systematic errors (e.g., incomplete dissolution, solvent impurities) by comparing data from multiple labs.

- Contextualize Findings : Reference analogous potassium salts (e.g., potassium ferrocyanide in ) to assess whether discrepancies are compound-specific or methodological .

[Advanced] What strategies are recommended for studying this compound’s interactions in biological systems (e.g., enzyme inhibition)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., carbonic anhydrase) on gold electrodes (as in ) to measure binding kinetics.

- Circular Dichroism (CD) : Monitor conformational changes in proteins upon salt binding.

- Molecular Dynamics (MD) Simulations : Model interactions between the cyclobutane ring and enzyme active sites.

Note : Structural similarities to amine-based solvents ( ) suggest potential for hydrogen bonding or ionic interactions in biological matrices .

[Basic] What are the best practices for storing this potassium salt to prevent degradation?

Methodological Answer:

- Storage Conditions : Keep in airtight containers under inert gas (e.g., argon) at –20°C to minimize oxidation and hygroscopicity.

- Stability Monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., free acid or cyclobutane derivatives).

- Desiccants : Use silica gel or molecular sieves in storage containers.

[Advanced] How can researchers validate the salt’s role in catalytic or supramolecular applications?

Methodological Answer:

- Kinetic Studies : Compare reaction rates (e.g., ester hydrolysis) with and without the salt.

- X-ray Absorption Spectroscopy (XAS) : Probe potassium’s coordination environment in solution.

- Reference Systems : Benchmark against established potassium salts (e.g., potassium phosphate buffers in ) to contextualize catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.